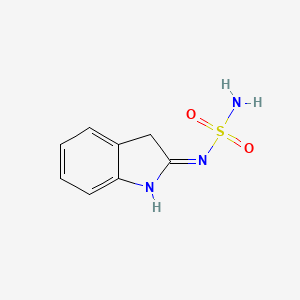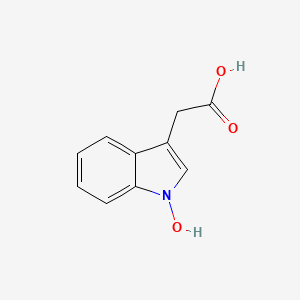
2-(1-Hydroxy-1H-indol-3-yl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1-Hydroxy-1H-indol-3-yl)acetic acid is a compound belonging to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their biological activities. This compound is particularly interesting because of its role as a plant hormone, regulating tissue differentiation, apical dominance, and responses to light, gravity, and pathogens .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of indole derivatives, including 2-(1-Hydroxy-1H-indol-3-yl)acetic acid, often involves cyclization reactions. For instance, the cyclization reaction using stoichiometric azobisisobutyronitrile (AIBN), excess aqueous hypophosphorous acid, and triethylamine under reflux in 1-propanol can yield the corresponding indole derivative . Another method involves the reaction of dihydrofuran with specific reagents to produce the desired compound .
Industrial Production Methods: Industrial production methods for indole derivatives typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ catalysts and specific reaction conditions to facilitate the efficient production of the compound .
Analyse Chemischer Reaktionen
Types of Reactions: 2-(1-Hydroxy-1H-indol-3-yl)acetic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound to achieve desired properties or to synthesize related derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed for reduction reactions.
Substitution: Substitution reactions often involve halogenating agents or nucleophiles to replace specific functional groups.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized indole derivatives, while reduction can produce reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
2-(1-Hydroxy-1H-indol-3-yl)acetic acid has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 2-(1-Hydroxy-1H-indol-3-yl)acetic acid involves its role as a plant hormone. It induces plant cell elongation and division, leading to growth and development. The compound interacts with specific molecular targets and pathways, such as auxin receptors, to exert its effects .
Vergleich Mit ähnlichen Verbindungen
Indole-3-acetic acid: Another plant hormone with similar biological activities.
1H-Indole-3-acetic acid: A derivative with comparable properties and applications.
Uniqueness: 2-(1-Hydroxy-1H-indol-3-yl)acetic acid is unique due to its specific structure, which imparts distinct biological activities and chemical reactivity. Its hydroxyl group at the 1-position of the indole ring differentiates it from other indole derivatives, providing unique properties and applications .
Eigenschaften
CAS-Nummer |
3289-81-4 |
|---|---|
Molekularformel |
C10H9NO3 |
Molekulargewicht |
191.18 g/mol |
IUPAC-Name |
2-(1-hydroxyindol-3-yl)acetic acid |
InChI |
InChI=1S/C10H9NO3/c12-10(13)5-7-6-11(14)9-4-2-1-3-8(7)9/h1-4,6,14H,5H2,(H,12,13) |
InChI-Schlüssel |
LPNFRIOADLYECN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=CN2O)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


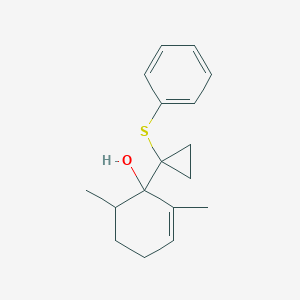

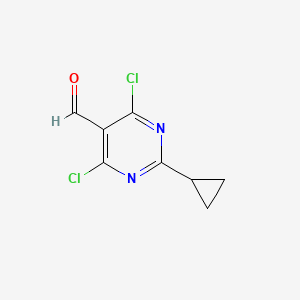
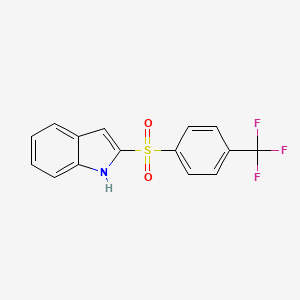
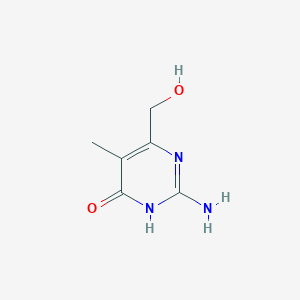


![6-Ethoxyimidazo[2,1-a]phthalazine](/img/structure/B13096229.png)
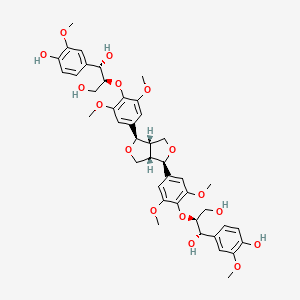
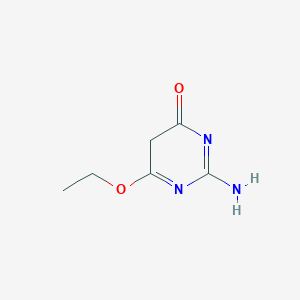
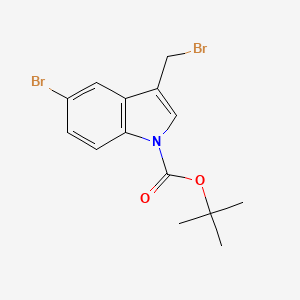
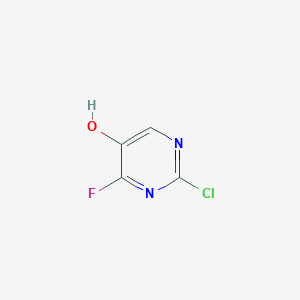
![Ethyl 3-[3-(4-methanethioylphenyl)propanoyl]benzoate](/img/structure/B13096263.png)
